2-Methoxy-4-methylpyrimidine
Overview
Description
2-Methoxy-4-methylpyrimidine is a compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a colorless liquid and is useful in organic synthesis .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-methylpyrimidine is 1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4-methylpyrimidine are not available, it’s known that pyrimidine compounds are involved in various chemical and biological applications .
Physical And Chemical Properties Analysis
2-Methoxy-4-methylpyrimidine has a boiling point of 108-110°C at 70mmHg . Its density is predicted to be 1.068±0.06 g/cm3 . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . The compound is stored in a dry, sealed container at 2-8°C .
Scientific Research Applications
Biodevices
2-Methoxy-4-methylpyrimidine has been used in the creation of bioinspired materials, specifically polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC). These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for constructing biocompatible surfaces and interfaces with high antibiofouling performance .
Microfluidic Devices
The polymers mentioned above have found applications in microfluidic devices. These devices often require materials that can prevent biofouling and protein adsorption, making 2-Methoxy-4-methylpyrimidine a valuable component .
Biosensors and Bioprobes
In the field of biosensors and bioprobes, the anti-biofouling properties of these polymers are highly beneficial. They can help to increase the accuracy and reliability of these devices by preventing unwanted biological interactions .
Artificial Implants
Artificial implants require materials that are biocompatible and resistant to biofouling. The polymers derived from 2-Methoxy-4-methylpyrimidine meet these requirements, making them suitable for this application .
Drug Delivery Systems
In drug delivery systems, the polymers can be used to create surfaces that are resistant to protein adsorption. This can help to improve the efficiency and effectiveness of drug delivery .
Flow Synthesis of 2-Methylpyridines
2-Methoxy-4-methylpyridine has been used in the flow synthesis of 2-methylpyridines. This method is more efficient and environmentally friendly than conventional batch reaction protocols .
Nonlinear Optical (NLO) Single Crystals
2-Methoxy-4-methylpyrimidine has been used in the growth of organic nonlinear optical (NLO) single crystals. These crystals have applications in various fields, including telecommunications, data storage, and laser technology .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKZAIGAEMFLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407952 | |
Record name | 2-methoxy-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylpyrimidine | |
CAS RN |
14001-60-6 | |
Record name | 2-methoxy-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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